2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid
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Overview
Description
2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid is a synthetic lipid-lowering agent. It is known for its potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme that plays a crucial role in cholesterol biosynthesis . This compound is widely used to reduce the risk of myocardial infarction, stroke, and other cardiovascular diseases .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid involves several steps. One common method includes the crystallization from non-aqueous, non-polar solvents at temperatures above 90°C . The compound can also be prepared as its calcium salt, which is more convenient for pharmaceutical formulations . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tert-butyl esters can yield intermediates useful in further synthetic applications .
Scientific Research Applications
2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid has a wide range of scientific research applications. In chemistry, it is used as a reference standard for quality control in pharmaceutical research . In biology and medicine, it is studied for its effects on cholesterol biosynthesis and its potential to reduce cardiovascular risks . The compound is also used in industrial applications, particularly in the development of lipid-lowering drugs .
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver, leading to lower levels of cholesterol in the blood . This mechanism is complemented by its ability to inhibit the intestinal absorption of cholesterol, further enhancing its lipid-lowering effects .
Properties
Molecular Formula |
C33H33FN2O5 |
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Molecular Weight |
556.6 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid |
InChI |
InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40) |
InChI Key |
JVFCMPKBFPIOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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